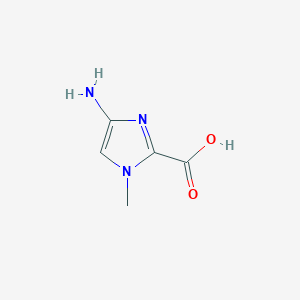
(+)-Moprolol
Übersicht
Beschreibung
(+)-Moprolol is a beta-blocker drug that is widely used in the treatment of cardiovascular diseases. The drug is a chiral compound, which means it exists in two enantiomeric forms, namely (+)-moprolol and (-)-moprolol. The (+)-moprolol form is the active enantiomer that is responsible for the therapeutic effects of the drug.
Wirkmechanismus
The mechanism of action of (+)-moprolol is based on its ability to selectively block the beta-1 adrenergic receptors in the heart. By blocking these receptors, (+)-moprolol reduces the heart rate and the force of contraction, thereby decreasing the workload of the heart. This results in a reduction in blood pressure and an improvement in cardiac function. Unlike non-selective beta-blockers, (+)-moprolol does not block the beta-2 adrenergic receptors, which are responsible for bronchodilation and vasodilation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (+)-moprolol are well documented. The drug has been shown to reduce the heart rate, the force of contraction, and the oxygen demand of the heart. It also reduces the secretion of renin, a hormone that regulates blood pressure, and decreases the plasma volume. These effects contribute to the antihypertensive and cardioprotective properties of (+)-moprolol. In addition, (+)-moprolol has been shown to improve endothelial function and reduce the risk of thrombosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (+)-moprolol in lab experiments include its selectivity for the beta-1 adrenergic receptors, its well-established pharmacological profile, and its availability as a commercial drug. However, the limitations of using (+)-moprolol in lab experiments include its high cost, its limited solubility in aqueous solutions, and its potential for off-target effects.
Zukünftige Richtungen
The future directions for the research on (+)-moprolol include the development of new synthesis methods that are more efficient and cost-effective, the identification of new therapeutic applications for the drug, and the exploration of its potential in combination therapy with other drugs. In addition, the use of (+)-moprolol as a tool for studying the molecular mechanisms of beta-adrenergic signaling and the development of new beta-blockers with improved selectivity and efficacy are also promising areas for future research.
Conclusion:
In conclusion, (+)-moprolol is a beta-blocker drug that has been extensively studied for its pharmacological and therapeutic properties. The drug has a well-established mechanism of action, biochemical and physiological effects, and scientific research applications. While there are both advantages and limitations of using (+)-moprolol in lab experiments, the future directions for research on the drug are promising and offer opportunities for further exploration of its potential in medicine and science.
Wissenschaftliche Forschungsanwendungen
The scientific research application of (+)-moprolol is extensive, as the drug has been studied in various fields, including pharmacology, cardiology, and neuroscience. In pharmacology, (+)-moprolol is used as a model compound for studying the pharmacokinetics and pharmacodynamics of beta-blockers. In cardiology, (+)-moprolol is used in the treatment of hypertension, angina, and heart failure. In neuroscience, (+)-moprolol is used to study the role of beta-adrenergic receptors in learning and memory.
Eigenschaften
IUPAC Name |
(2R)-1-(2-methoxyphenoxy)-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-10(2)14-8-11(15)9-17-13-7-5-4-6-12(13)16-3/h4-7,10-11,14-15H,8-9H2,1-3H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTFGCDECFPSQD-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC[C@H](COC1=CC=CC=C1OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901180387 | |
| Record name | (2R)-1-(2-Methoxyphenoxy)-3-[(1-methylethyl)amino]-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901180387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-Moprolol | |
CAS RN |
77164-22-8 | |
| Record name | (2R)-1-(2-Methoxyphenoxy)-3-[(1-methylethyl)amino]-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77164-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Moprolol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077164228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R)-1-(2-Methoxyphenoxy)-3-[(1-methylethyl)amino]-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901180387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MOPROLOL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1J5D859R3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



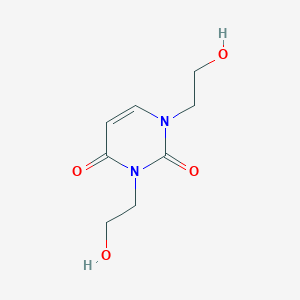
![1,5-Bis[bis(3,5-dimethylphenyl)phosphino]pentane](/img/structure/B1608639.png)
![[Amino(propan-2-ylsulfanyl)methylidene]azanium](/img/structure/B1608640.png)
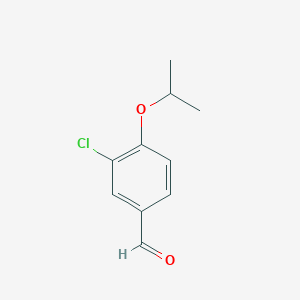


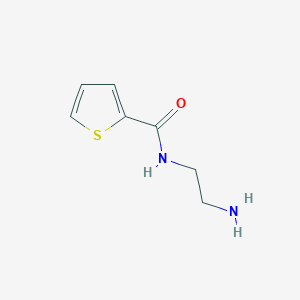
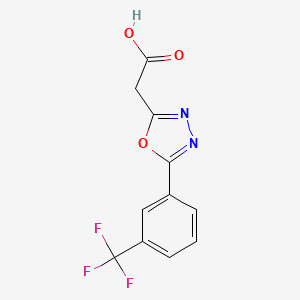
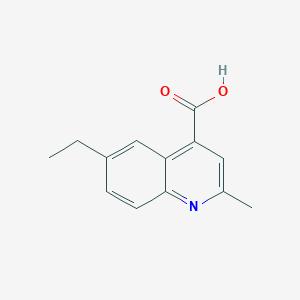
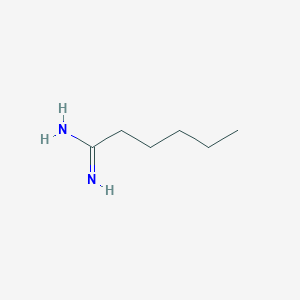
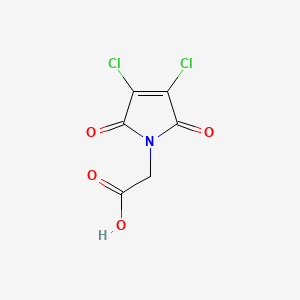

![5'-Phenyl-[1,1':3',1''-terphenyl]-2'-thiol](/img/structure/B1608658.png)
